molecular formula C44H70O23 B1447645 Rebaudioside E CAS No. 63279-14-1

Rebaudioside E

Cat. No. B1447645
CAS RN: 63279-14-1
M. Wt: 967 g/mol
InChI Key: RLLCWNUIHGPAJY-SFUUMPFESA-N
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Description

Rebaudioside E is one of the minor components of steviol glycosides, first isolated from Stevia rebaudiana . It is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M .


Synthesis Analysis

Rebaudioside E can be enzymatically synthesized from stevioside by coupling UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum . In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced for 24 hours .


Molecular Structure Analysis

The molecular structure of Rebaudioside E is complex. It involves multiple glucose molecules attached to a core structure . The exact structure can be determined using techniques such as 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

The bioconversion of stevioside to rebaudioside E involves the glucosylation of the Glc(β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is facilitated by the enzyme UGTSL2 .


Physical And Chemical Properties Analysis

Rebaudioside E is a white to off-white powder . It has an empirical formula of C44H70O23 and a molecular weight of 967.01 . It is stable under normal conditions and does not adsorb moisture up to a water activity value of 0.85 .

Scientific Research Applications

Sweetener

Rebaudioside E is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is one of the minor components of steviol glycosides, first isolated and identified from Stevia rebaudiana in 1977 .

Precursor for Biosynthesis

Rebaudioside E is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners . The discovery is that rebaudioside E can be converted from stevioside catalyzed by UGTSL2, which would not only increase the availability of rebaudioside E but also lead to the novel SG production route starting from or go through rebaudioside E .

Bioconversion

Bioconversion of Stevioside to Rebaudioside E using Glycosyltransferase UGTSL2 has been studied . In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced for 24 h .

Beverage Ingredient

Rebaudioside A, a related compound, has been used in beverages. However, its instability in food product applications during storage challenges their utilization . The pathways of Reb A degradation in aged acidic beverages were investigated .

Medicinal Applications

Possible medicinal applications have been often investigated using stevia extracts as intravenous infusions in rats to reveal its effect on glucose metabolism, diuresis, organ weights, endocrine function or anti-androgenic activity .

Microbial Diversity

The effects of Rebaudioside A on microbial diversity in the mouse intestine have been studied. It was found that Rebaudioside A had little or no effect on the growth of E. coli O157 H7, S. typhimurium, L. monocytogenes and B. longum, while it could promote the growth of L. plantarum and inhibit that of S. aureus in vitro .

Mechanism of Action

Target of Action

Rebaudioside E, a minor component of steviol glycosides, is synthesized from stevioside by the enzyme UDP-glucosyltransferase UGTSL2 . This enzyme, derived from Solanum lycopersicum, is the primary target of Rebaudioside E . It plays a crucial role in the sweetness intensity of steviol glycosides .

Mode of Action

Rebaudioside E is speculated to be the main product of glucosylation of the Glc (β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is based on the analysis of the regioselectivity and stereoselectivity of UGTSL2 .

Biochemical Pathways

The biochemical pathway of Rebaudioside E involves the conversion of stevioside to Rebaudioside E by the enzyme UGTSL2 . This conversion is a crucial step in the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .

Pharmacokinetics

It is known that rebaudioside e is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M . More research is needed to fully understand the ADME properties of Rebaudioside E.

Result of Action

The molecular and cellular effects of Rebaudioside E’s action are primarily related to its sweetness. As a high-intensity sweetener, Rebaudioside E can potentially be used in the production of low and no-calorie products . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .

Action Environment

The action of Rebaudioside E can be influenced by various environmental factors. For instance, the enzymatic synthesis of Rebaudioside E from stevioside is performed under specific conditions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Rebaudioside E.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCWNUIHGPAJY-SFUUMPFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019861
Record name Rebaudioside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebaudioside E

CAS RN

63279-14-1
Record name Rebaudioside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63279-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebaudioside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBAUDIOSIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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